N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
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Overview
Description
N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is a chemical compound that features a piperidine ring substituted with a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
N-Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Attachment of the Nitrobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The piperidine ring may also play a role in binding to specific targets, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide
- 4-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
Uniqueness
N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H19N3O3/c1-15-9-7-12(8-10-15)16(2)14(18)11-3-5-13(6-4-11)17(19)20/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
DNDSVUJGPSXVHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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